N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 566895-41-8
VCID: VC16130867
InChI: InChI=1S/C18H20N4O2S2/c1-3-22-17(15-10-7-11-25-15)20-21-18(22)26-12-16(23)19-13-8-5-6-9-14(13)24-4-2/h5-11H,3-4,12H2,1-2H3,(H,19,23)
SMILES:
Molecular Formula: C18H20N4O2S2
Molecular Weight: 388.5 g/mol

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 566895-41-8

Cat. No.: VC16130867

Molecular Formula: C18H20N4O2S2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 566895-41-8

Specification

CAS No. 566895-41-8
Molecular Formula C18H20N4O2S2
Molecular Weight 388.5 g/mol
IUPAC Name N-(2-ethoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H20N4O2S2/c1-3-22-17(15-10-7-11-25-15)20-21-18(22)26-12-16(23)19-13-8-5-6-9-14(13)24-4-2/h5-11H,3-4,12H2,1-2H3,(H,19,23)
Standard InChI Key QTNFNLLXNFNYTK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CS3

Introduction

N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazoles. It is characterized by its molecular formula, C18H20N4O2S2, and its CAS number is 566895-41-8 . This compound is of interest in various chemical and pharmaceutical studies due to its unique structural features and potential biological activities.

Synthesis and Preparation

The synthesis of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from commercially available precursors. The process may include the formation of the triazole ring followed by substitution reactions to introduce the ethyl and thiophen-2-yl groups. The final step involves the attachment of the acetamide moiety to the triazole core.

Biological Activities and Potential Applications

While specific biological activities of this compound are not extensively documented, triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of a thiophen-2-yl group may enhance its interaction with biological targets, making it a candidate for further investigation in drug discovery processes.

Research Findings and Future Directions

Research on similar triazole compounds suggests that modifications in the substituents can significantly affect their biological potency. Therefore, N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be a valuable starting point for structure-activity relationship studies aimed at optimizing its pharmacological properties.

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